
5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide" is a derivative of thiophene carboxamide with a chlorine atom and a hydroxycyclobutyl group attached to its structure. While the provided papers do not directly discuss this specific compound, they do provide insights into similar thiophene carboxamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives often involves the formation of carboxylic acid intermediates, which are then coupled with various substituents. For example, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides involved the oxidation of an aldehyde followed by coupling with different amines . Similarly, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives included the introduction of various substituents to the benzene ring . These methods could potentially be adapted for the synthesis of "5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide."
Molecular Structure Analysis
The molecular structure of thiophene carboxamide derivatives is often confirmed using techniques such as X-ray diffraction analysis and NMR spectroscopy. For instance, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned using X-ray diffraction . Similarly, the structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide was confirmed by X-ray crystallography and supported by NMR and mass spectroscopy . These techniques would be essential in analyzing the molecular structure of "5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide."
Chemical Reactions Analysis
Thiophene carboxamide derivatives can undergo various chemical reactions. For instance, chromone-3-carboxamides reacted with cyanothioacetamide to form different heterocyclic compounds . The reactivity of the thiophene carboxamide group in "5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide" could be explored in similar reactions to synthesize novel compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carboxamide derivatives, such as their antioxidant and anti-inflammatory activities, have been evaluated in several studies. Some derivatives have shown potent antioxidant activity, surpassing that of known antioxidants like ascorbic acid . Others have been screened for anti-inflammatory activity, with some showing comparable effects to ibuprofen . These properties are significant as they can guide the potential therapeutic applications of "5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide."
Aplicaciones Científicas De Investigación
Antitubercular Activity
- Synthesis and Antitubercular Activity : A study conducted by Marvadi et al. (2020) synthesized a series of compounds including 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides. These compounds were evaluated for their antitubercular activity against Mycobacterium tuberculosis, with several analogs showing promising results as antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Anticancer Activity
- Synthesis and Anticancer Activity of Derivatives : Atta and Abdel‐Latif (2021) synthesized 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives. These compounds exhibited significant inhibitory activity against four cancer cell lines, with certain structures containing thiazolidinone ring or thiosemicarbazide moiety showing enhanced activity (Atta & Abdel‐Latif, 2021).
Antioxidant Activity
- Antioxidant Activity of Pyrrolidine Derivatives : Tumosienė et al. (2019) synthesized 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, revealing some as potent antioxidants. Notably, certain compounds showed higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).
Glycogen Phosphorylase Inhibitors
- Design and Pharmacological Evaluation : Onda et al. (2008) synthesized N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives as glycogen phosphorylase inhibitors. One compound in particular showed potent inhibitory activity and good pharmacokinetic profile, indicating potential for treating diabetes (Onda et al., 2008).
Allosteric Modulation of CB1 Receptor
- Optimization of Chemical Functionalities for CB1 Receptor : Khurana et al. (2014) studied 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide as a modulator for the cannabinoid type 1 receptor (CB1). They identified key structural requirements for allosteric modulation of CB1, leading to the discovery of potent CB1 allosteric modulators (Khurana et al., 2014).
Antimycobacterial Activity
- Synthesis and Antimycobacterial Activity : Zítko et al. (2013) synthesized 5-chloro-N-phenylpyrazine-2-carboxamides, testing their activity against Mycobacterium tuberculosis. Several compounds exerted significant activity, with variations in the phenyl part of the molecule maintaining this activity (Zítko et al., 2013).
Synthesis of Pharmaceutical Compounds
- Synthesis of Arotinolol Hydrochloride : Hongbin et al. (2011) discussed the synthesis of 5-Acetylthiophene-2-carboxylic acid and its subsequent reactions leading to the production of arotinolol hydrochloride, a pharmaceutical compound (Hongbin et al., 2011).
Propiedades
IUPAC Name |
5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-8-4-3-7(14-8)9(13)11-5-1-2-6(5)12/h3-6,12H,1-2H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSBJVJWZFLOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CC=C(S2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3009236.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3009237.png)
![N-(4-(diethylamino)-2-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3009239.png)

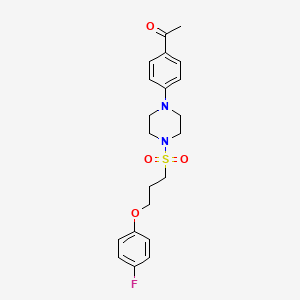
![N-[[5-butylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3009248.png)

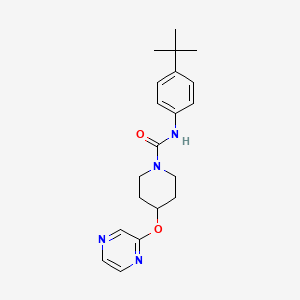
![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009251.png)
![5,5,7,7-Tetramethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3009252.png)
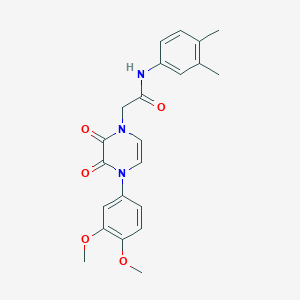
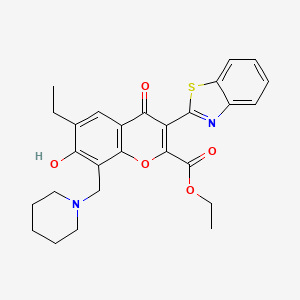
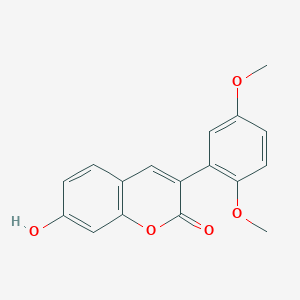
![(Z)-3-[4-(3-formylindol-1-yl)phenyl]-2-pyridin-3-ylprop-2-enenitrile](/img/structure/B3009258.png)